Chemical structure and molecular weight of N-Isopropyl 4-bromo-3-methylbenzamide
Chemical structure and molecular weight of N-Isopropyl 4-bromo-3-methylbenzamide
An In-Depth Technical Guide to N-Isopropyl 4-bromo-3-methylbenzamide: Structure, Properties, and Synthesis
Introduction
N-Isopropyl 4-bromo-3-methylbenzamide is a substituted aromatic amide. Compounds of this class, characterized by a central benzamide core with various substitutions, are significant scaffolds in medicinal chemistry and materials science. The specific arrangement of a bromine atom, a methyl group, and an N-isopropyl amide moiety on the benzene ring imparts distinct physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules. While specific applications for this exact compound are not extensively documented in public literature, its structural motifs are present in molecules investigated for therapeutic purposes. For instance, related N-(4-bromo-3-methylphenyl) carboxamides have been synthesized and evaluated for potent antibacterial activity against extensively drug-resistant (XDR) S. Typhi and as enzyme inhibitors, highlighting the potential of this chemical scaffold in drug discovery programs.[1] This guide provides a detailed overview of its chemical structure, molecular properties, and a robust, well-established protocol for its synthesis.
Physicochemical Characteristics
The identity and purity of a chemical compound are defined by its fundamental physicochemical properties. These data are critical for researchers in designing experiments, interpreting results, and ensuring reproducibility.
Chemical Structure
The molecular structure of N-Isopropyl 4-bromo-3-methylbenzamide consists of a central benzene ring. The ring is substituted at position 1 with an N-isopropylcarboxamide group, at position 3 with a methyl group, and at position 4 with a bromine atom.
Caption: Chemical structure of N-Isopropyl 4-bromo-3-methylbenzamide.
Molecular Properties
A summary of the key quantitative data for N-Isopropyl 4-bromo-3-methylbenzamide is provided below.
| Property | Value | Source |
| CAS Number | 1020252-77-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄BrNO | [2][3][4] |
| Molecular Weight | 256.14 g/mol | [2][3][4] |
| Synonyms | 4-bromo-N-isopropyl-3-methylbenzamide | [2] |
| Storage Conditions | 2-8°C, Refrigerator | [2][3] |
Synthesis and Purification
The synthesis of N-Isopropyl 4-bromo-3-methylbenzamide is most reliably achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. This is a cornerstone reaction in organic chemistry.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the amide C-N bond. This leads to two commercially available or readily synthesizable precursors: 4-bromo-3-methylbenzoic acid and isopropylamine. The forward synthesis, therefore, involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Caption: Retrosynthetic analysis for N-Isopropyl 4-bromo-3-methylbenzamide.
Proposed Synthetic Protocol
This protocol describes a robust and common method for synthesizing benzamides via an acyl chloride intermediate.
Step 1: Activation of 4-bromo-3-methylbenzoic acid
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, ~2.0 eq) in a fume hood. A solvent such as dichloromethane (DCM) can be used if necessary.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Gently heat the mixture to reflux (approx. 40°C for DCM, 76°C for neat SOCl₂) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step.
Step 2: Amide Bond Formation
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) in a new flask.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~1.5 eq) in the same solvent. The base is crucial to neutralize the HCl byproduct of the reaction.
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Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
Step 3: Work-up and Purification
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
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Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude N-Isopropyl 4-bromo-3-methylbenzamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Rationale for Experimental Choices
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Acid Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Conversion to a highly reactive acyl chloride using thionyl chloride is a classic and efficient activation method. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.
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Use of Base: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl). This would protonate the unreacted amine, rendering it non-nucleophilic. An auxiliary base like triethylamine is added to scavenge this HCl, allowing the reaction to proceed to completion.
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Aqueous Work-up: The sequential washing steps are critical for purification. The HCl wash removes any remaining amine and base, the NaHCO₃ wash removes any unreacted carboxylic acid, and the brine wash helps to remove residual water from the organic layer.
Potential Applications and Research Context
Substituted benzamides are a privileged scaffold in drug discovery. The specific substituents on the aromatic ring and the amide nitrogen can be modulated to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties (ADME).
The structural framework of N-Isopropyl 4-bromo-3-methylbenzamide is of particular interest. A recent study detailed the synthesis of a closely related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[1] This molecule demonstrated significant antibacterial activity against clinically isolated, extensively drug-resistant Salmonella Typhi.[1] Furthermore, the same study identified potent inhibitory activity against the Alkaline Phosphatase enzyme.[1] These findings suggest that the 4-bromo-3-methylphenyl moiety is a key pharmacophore that can be incorporated into various amide-based structures to explore new therapeutic agents. Therefore, N-Isopropyl 4-bromo-3-methylbenzamide serves as an excellent starting material or library compound for developing new antibacterial agents or enzyme inhibitors.
Conclusion
N-Isopropyl 4-bromo-3-methylbenzamide is a well-defined chemical entity with a molecular weight of 256.14 g/mol . Its structure lends itself to straightforward synthesis via established amide coupling methodologies, making it an accessible building block for research and development. While its direct applications are not yet fully explored, the demonstrated biological activity of structurally analogous compounds positions it as a compound of significant interest for professionals in drug discovery and medicinal chemistry, particularly in the search for novel antibacterial and enzyme-inhibiting agents.
References
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Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Isopropyl4-bromo-3-methylbenzamide | 1020252-77-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
